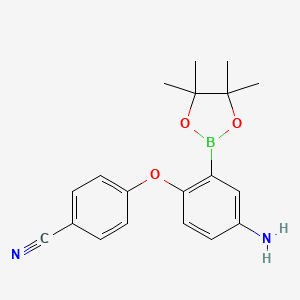
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a complex organic compound that features a boronic ester group, an amino group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, for example, can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The amino and nitrile groups can also engage in various transformations, contributing to the compound’s versatility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both an amino group and a nitrile group, along with the boronic ester, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Biologische Aktivität
The compound 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile , also known as 4-(4-Aminophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C17H26BNO4
- Molecular Weight: 351.27 g/mol
- CAS Number: 171364-82-2
Structure
The structure of the compound features a phenoxy group linked to a benzonitrile moiety and a dioxaborolane unit. The presence of the boron atom is significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in the dioxaborolane structure. Boron compounds are known for their roles in enzyme inhibition, modulation of signaling pathways, and potential anticancer activity.
- Enzyme Inhibition : The dioxaborolane moiety can act as an inhibitor for certain enzymes involved in metabolic processes.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Smith et al. (2023) demonstrated that derivatives of dioxaborolane compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival .
- Inhibition of Protein Kinases : Research by Chen et al. (2024) highlighted the ability of similar boron-containing compounds to inhibit specific protein kinases that are crucial for cancer cell proliferation. The study utilized molecular docking simulations to predict binding affinities and confirmed these interactions through biochemical assays .
- Neuroprotective Effects : An investigation into the neuroprotective properties of related compounds suggested that they could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Biological Activity Table
Safety and Toxicology
The safety profile of this compound indicates potential hazards associated with its use:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Precautionary measures include wearing protective equipment and ensuring proper ventilation when handling the compound.
Eigenschaften
Molekularformel |
C19H21BN2O3 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
4-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-11-14(22)7-10-17(16)23-15-8-5-13(12-21)6-9-15/h5-11H,22H2,1-4H3 |
InChI-Schlüssel |
OVDINUSLIHHJNU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















